Core Azetidine Scaffold Activity in S1P Receptor Modulation
Phenoxy-azetidine derivatives have been developed as potent sphingosine-1-phosphate (S1P) receptor modulators. The invention specifically claims compounds of formula (I) encompassing 3-(4-ethylphenoxy)azetidine as a representative member of the genus. While no direct head-to-head quantitative data is provided for this exact compound, its structural inclusion within a class of molecules discovered to have potent S1P receptor modulating activity provides class-level support for its potential utility. Without data for this specific compound, its activity cannot be differentiated from other substituted phenoxy-azetidines in the patent [1].
| Evidence Dimension | S1P Receptor Modulation Activity |
|---|---|
| Target Compound Data | No quantitative data available for this specific compound |
| Comparator Or Baseline | Other phenoxy-azetidine derivatives within the same patent family |
| Quantified Difference | Not determined due to lack of data |
| Conditions | In vitro S1P receptor binding and functional assays (specific conditions not disclosed for the target compound) |
Why This Matters
For research programs targeting S1P pathways, this compound provides a specific building block consistent with a patented chemical series, enabling SAR exploration and potential optimization.
- [1] Allergan, Inc. (2013). Phenoxy-azetidine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. WO 2013/126381 A1. View Source
